Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with amino, bromo, and carboxylate groups
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of inhibitors of akt activity, which are useful in the treatment of cancer and arthritis .
Mode of Action
It’s known that similar compounds can undergo free radical reactions . For instance, N-bromosuccinimide (NBS) can lose the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom to form succinimide (SH), leading to various reactions .
Biochemical Pathways
Similar compounds have been involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have shown anti-viral activity in certain cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate. For instance, it is soluble in water (35 g/L at 25°C), and it should be stored in cool, dry conditions in well-sealed containers . It is also incompatible with oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 2-amino-2-bromoacetate with formamide under acidic conditions to form the oxazole ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Condensation Reactions: The carboxylate group can participate in condensation reactions to form amides, esters, or anhydrides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or alkoxides in polar solvents like DMF or DMSO.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Condensation: Reagents like carbodiimides or acid chlorides.
Major Products Formed
Substitution: Formation of substituted oxazole derivatives.
Oxidation: Formation of nitro-oxazole derivatives.
Reduction: Formation of amino-oxazole derivatives.
Condensation: Formation of amides, esters, or anhydrides.
Scientific Research Applications
Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5-bromo-oxazole-4-carboxylate
- Ethyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate
- Ethyl 5-amino-4-fluoro-1,2-oxazole-3-carboxylate
Uniqueness
Ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro or fluoro analogs. The bromo group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 5-amino-4-bromo-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O3/c1-2-11-6(10)4-3(7)5(8)12-9-4/h2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZASPSCKIFIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.